Methyl 3-pentanoylaminothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-pentanoylaminothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-pentanoylaminothiophene-2-carboxylate typically involves the acylation of thiophene derivatives. One common method is the reaction of methyl 3-aminothiophene-2-carboxylate with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-pentanoylaminothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-pentanoylaminothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 3-pentanoylaminothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the pentanoylamino group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: A precursor in the synthesis of Methyl 3-pentanoylaminothiophene-2-carboxylate.
Methyl thiophene-2-carboxylate: Another thiophene derivative with different functional groups.
3-Methyl-2-thiophenecarboxylic acid: A related compound with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the presence of the pentanoylamino group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H15NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
methyl 3-(pentanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-3-4-5-9(13)12-8-6-7-16-10(8)11(14)15-2/h6-7H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
GGFMHPGPKFPQDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.